molecular formula C₈¹³CH₁₀F₂¹⁵N₂O₅ B1140555 2',2'-Difluor-2'-desoxyuridin-13C,15N2 CAS No. 1233921-75-9

2',2'-Difluor-2'-desoxyuridin-13C,15N2

Katalognummer: B1140555
CAS-Nummer: 1233921-75-9
Molekulargewicht: 267.16
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is a synthetic derivative of the natural nucleoside 2’-deoxyuridine, which is found in DNA and RNA. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it valuable for various scientific research applications. It is primarily used as a metabolite of Gemcitabine, a nucleoside analog used in chemotherapy .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanism of Action
The compound exhibits significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. Its mechanism involves the inhibition of DNA polymerase and the induction of apoptosis in rapidly dividing cells. Specifically, it acts by incorporating into DNA strands during replication, leading to replication termination and subsequent cell cycle arrest .

Thymidylate Synthase Inhibition
Recent studies have demonstrated that 2',2'-difluoro-2'-deoxyuridine can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition was observed in both sensitive and resistant cancer cell lines, indicating its potential as a therapeutic target in combination with other agents .

Pharmacokinetic Studies

Tracer for Metabolism
Due to its isotopic labeling with carbon-13 and nitrogen-15, 2',2'-difluoro-2'-deoxyuridine-13C,15N2 is utilized as a tracer in pharmacokinetic studies. It helps elucidate the metabolism of Gemcitabine and its derivatives by tracking their pathways and interactions within biological systems. Studies have shown that concentrations of this compound are often higher than those of Gemcitabine itself in plasma and peripheral blood mononuclear cells (PBMCs) .

Quantification of Active Metabolites
The compound's isotopic nature enhances the quantification of its active triphosphate metabolites (dFdUTP), which are responsible for the cytotoxic effects of Gemcitabine. This is critical for understanding the drug's efficacy and optimizing treatment regimens.

Interaction Studies

Binding Affinity Analysis
Research involving interaction studies has focused on the binding affinity of 2',2'-difluoro-2'-deoxyuridine-13C,15N2 with various enzymes involved in nucleotide metabolism. These studies provide insights into how the compound affects cellular processes such as DNA synthesis and repair mechanisms.

Influence on Signaling Pathways
The compound has also been shown to influence signaling pathways associated with cell cycle regulation and apoptosis. This suggests its potential utility not only as a chemotherapeutic agent but also as a research tool to investigate cellular responses to DNA damage.

Structural Elucidation Using NMR Spectroscopy

Due to its stable isotopes, 2',2'-difluoro-2'-deoxyuridine-13C,15N2 is advantageous in nuclear magnetic resonance (NMR) spectroscopy studies. It aids in elucidating structural information about biomolecules, enhancing our understanding of molecular interactions within biological systems .

Comparative Analysis with Other Compounds

Compound NameApplication AreaMechanism of Action
2',2'-Difluoro-2'-deoxycytidineCancer TreatmentInhibits DNA synthesis via incorporation into DNA
5-FluorouracilCancer TreatmentInhibits thymidylate synthase
GemcitabineCancer TreatmentProdrug activated to inhibit DNA synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of 2’,2’-Difluoro-2’-deoxyuridine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the fluorine atoms and form the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to achieve the desired isotopic labeling and chemical purity. The production is carried out under strict quality control measures to ensure consistency and reliability .

Analyse Chemischer Reaktionen

Types of Reactions: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

    2’,2’-Difluoro-2’-deoxyuridine: The non-labeled version of the compound, used in similar research applications.

    Gemcitabine: A nucleoside analog used in chemotherapy, which is metabolized to 2’,2’-Difluoro-2’-deoxyuridine.

    2’-Deoxyuridine: The natural nucleoside found in DNA and RNA

Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool for researchers studying nucleoside metabolism and the pharmacokinetics of nucleoside analogs .

Biologische Aktivität

2',2'-Difluoro-2'-deoxyuridine-13C,15N2 (dFdU) is a stable isotope-labeled derivative of 2',2'-difluoro-2'-deoxyuridine, which is primarily recognized as the active metabolite of Gemcitabine, a chemotherapeutic agent extensively used in oncology. This compound plays a crucial role in cancer treatment due to its ability to interfere with DNA synthesis and induce apoptosis in rapidly dividing cells. The isotopic labeling with carbon-13 and nitrogen-15 enhances its utility in metabolic studies, allowing for detailed investigations into drug metabolism and pharmacodynamics.

  • Molecular Formula : C9H10F2N2O5
  • Molecular Weight : 267.16 g/mol
  • Structure : Contains two fluorine atoms that enhance metabolic stability and cytotoxicity.

The biological activity of dFdU is primarily linked to its mechanism of action as a nucleoside analogue. Upon administration, Gemcitabine is converted into dFdU through deamination, catalyzed by cytidine deaminase. This conversion leads to the formation of active triphosphate metabolites, which can be incorporated into DNA during replication. The incorporation of dFdU results in:

  • Inhibition of DNA polymerase : Prevents proper DNA synthesis.
  • Induction of apoptosis : Triggers programmed cell death in cancer cells.

Cytotoxicity Studies

Research has demonstrated significant cytotoxic activity of dFdU against various cancer cell lines, including:

Cell LineCancer TypeIC50 (μM)Mechanism of Action
HepG2Liver Cancer50Inhibition of DNA synthesis
A549Lung Cancer30Induction of apoptosis
A2780Ovarian Carcinoma40Thymidylate synthase inhibition

In a study involving the human ovarian carcinoma cell line A2780, dFdU was shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition was observed at concentrations as low as 100 μM after a 4-hour exposure .

Interaction Studies

Interaction studies have focused on dFdU's binding affinity with enzymes involved in nucleotide metabolism. It has been shown to significantly affect:

  • DNA polymerases : Competing with natural substrates and inhibiting their activity.
  • Thymidylate Synthase : As demonstrated in studies where dFdU exhibited competitive inhibition with a Ki value of 130 μM .

Case Studies

  • Gemcitabine in Pancreatic Cancer :
    • A clinical trial evaluated the efficacy of Gemcitabine combined with ultrasound-mediated drug delivery in pancreatic cancer patients. The study highlighted the importance of dFdU in understanding the pharmacokinetics of Gemcitabine and its metabolites .
  • Metabolic Stability Assessment :
    • Research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) assessed the stability of Gemcitabine and its metabolite dFdU in whole blood, revealing insights into their pharmacokinetic profiles and implications for treatment efficacy .

Applications in Research

Due to its isotopic labeling, dFdU is valuable for:

  • Metabolic studies : Tracking drug metabolism and cellular uptake.
  • NMR spectroscopy : Elucidating structural information about biomolecules.

Eigenschaften

CAS-Nummer

1233921-75-9

Molekularformel

C₈¹³CH₁₀F₂¹⁵N₂O₅

Molekulargewicht

267.16

Synonyme

2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ;  2’,2’-Difluorodeoxyuridine-13C,15N2; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.